molecular formula C15H16O3 B14424661 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione CAS No. 80213-80-5

5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione

Cat. No.: B14424661
CAS No.: 80213-80-5
M. Wt: 244.28 g/mol
InChI Key: YZLCDOKHGMAVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione typically involves the alkylation of a naphthoquinone derivative. One common method is the Friedel-Crafts alkylation, where a naphthoquinone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinones depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or other cellular responses. The compound’s ability to interact with enzymes and proteins also plays a crucial role in its biological activity.

Comparison with Similar Compounds

    Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione): Known for its anticancer and antimicrobial properties.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits herbicidal and antimicrobial activities.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.

Uniqueness: 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the methoxy group and the isopropyl group can enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

80213-80-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-methoxy-2-methyl-3-propan-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O3/c1-8(2)12-9(3)14(16)10-6-5-7-11(18-4)13(10)15(12)17/h5-8H,1-4H3

InChI Key

YZLCDOKHGMAVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.